methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a benzenesulfonylmethyl moiety at position 6, and a methyl ester at position 3. The 2-oxo group distinguishes it from thioxo or sulfonyl analogs.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-14(2)12-15-4-10-18(11-5-15)32(29,30)13-19-20(22(27)31-3)21(26-23(28)25-19)16-6-8-17(24)9-7-16/h4-11,14,21H,12-13H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIRKXMWOVOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the benzenesulfonyl group: This step involves a sulfonylation reaction, where the benzenesulfonyl group is attached to the pyrimidine ring.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydropyrimidine Family
a. Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()
- Key Differences : The thioxo (C=S) group at position 2 replaces the 2-oxo (C=O) group in the target compound.
b. Methyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ()
- Key Differences : Lacks the 4-chlorophenyl group and benzenesulfonylmethyl substituent.
- Impact : The absence of the 4-chlorophenyl group reduces steric hindrance and lipophilicity, which may lower binding affinity to hydrophobic enzyme pockets. This compound was synthesized via Biginelli reactions, similar to the target compound, but with simpler aldehydes .
a. Thymidine Phosphorylase (TP) Inhibition ()
- The target compound’s structural analog, methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , exhibits potent TP inhibition (IC50 = 0.014 ± 0.04 µM), comparable to the reference drug tipiracil-HCl.
- Key Insight : The benzenesulfonylmethyl group in the target compound may enhance TP binding via π-π stacking or sulfonamide interactions, but its IC50 remains unreported in the evidence .
b. Antibacterial Activity ()
- Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and related DHPMs show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Hypothesis : The 4-chlorophenyl and benzenesulfonyl groups in the target compound could broaden antibacterial spectra by increasing membrane penetration or targeting sulfonamide-sensitive enzymes .
Physicochemical Properties
Biological Activity
Methyl 4-(4-chlorophenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This compound belongs to the tetrahydropyrimidine class, which has been recognized for various pharmacological properties, including antimicrobial, anticancer, and anti-diabetic effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H26ClN2O4S
- Molecular Weight : 446.97 g/mol
The structural features include a tetrahydropyrimidine ring, a chlorophenyl group, and a benzenesulfonyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives. For instance, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro assays on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.3 |
| MCF-7 (breast cancer) | 12.7 |
| A549 (lung cancer) | 18.5 |
The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl and benzenesulfonyl groups enhances its anticancer efficacy.
Anti-Diabetic Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-diabetic agent. The α-glucosidase inhibitory activity was evaluated using standard enzymatic assays.
| Compound | IC50 (µM) |
|---|---|
| Methyl 4-(4-chlorophenyl)... | 8.9 |
| Acarbose (standard) | 10.5 |
The results indicate that this compound can effectively inhibit α-glucosidase, which is crucial for managing postprandial blood glucose levels.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis through mitochondrial pathways.
- Anti-Diabetic : Inhibition of carbohydrate-hydrolyzing enzymes leading to reduced glucose absorption.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in PMC evaluated eleven novel tetrahydropyrimidines for their antimicrobial properties. The study found that compounds similar to this compound exhibited significant antibacterial activity against common pathogens .
- Cytotoxicity Assessment : An investigation into the cytotoxic effects of tetrahydropyrimidines on HepG2 cells revealed that compounds with similar structural motifs showed promising results in reducing cell viability .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this tetrahydropyrimidine derivative?
The synthesis of this compound involves multi-step reactions, including condensation, cyclization, and sulfonylation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .
- Catalyst choice : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) promote cyclization of the tetrahydropyrimidine ring .
- Temperature control : Maintain 60–80°C during cyclization to prevent decomposition of heat-sensitive intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the sulfonylated product .
Basic: Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., bond angles and torsion angles) .
- NMR spectroscopy :
- ¹H NMR : Identifies methylene protons adjacent to the sulfonyl group (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 55–60 ppm) carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Basic: How can intermediates be isolated and characterized during synthesis?
- Intermediate isolation : After condensation of 4-chlorobenzaldehyde with β-keto esters, extract the chalcone intermediate using dichloromethane and aqueous workup .
- Characterization :
- FT-IR : Detects α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹) .
- TLC monitoring : Use silica plates with UV visualization to track cyclization progress (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Advanced: How can regioselectivity challenges in cyclization reactions be addressed?
Regioselectivity in forming the tetrahydropyrimidine ring is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) direct cyclization to the 6-position .
- Reaction conditions : Urea or thiourea as nucleophiles under acidic conditions favor 1,2,3,4-tetrahydropyrimidine formation over dihydropyrimidinones .
- Computational modeling : Density functional theory (DFT) calculations predict transition-state energies to optimize regioselectivity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity across studies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using broth microdilution per CLSI guidelines) .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements .
- Statistical analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Advanced: What computational methods predict reactivity and binding modes of this compound?
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., dihydrofolate reductase). Validate with co-crystallized ligands .
- DFT calculations :
- MD simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories (e.g., GROMACS) .
Advanced: How do solvent effects influence sulfonylation reactions?
- Polar solvents : Dimethylformamide (DMF) increases sulfonate intermediate solubility but may hydrolyze esters.
- Non-polar solvents : Toluene minimizes side reactions but requires higher temperatures (80–100°C) .
- Additives : Triethylamine neutralizes HCl byproducts, improving sulfonylmethyl incorporation .
Advanced: What strategies mitigate decomposition during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
